molecular formula C8H14F3NO2 B132125 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide CAS No. 40248-34-8

2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide

Cat. No.: B132125
CAS No.: 40248-34-8
M. Wt: 213.2 g/mol
InChI Key: BGCYSPBEPMOQII-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H14F3NO2 and its molecular weight is 213.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Utility of 2-cyano-N-(2-hydroxyethyl) acetamide in Heterocyclic Synthesis 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide is closely related to compounds like 2-cyano-N-(2-hydroxyethyl) acetamide, which are crucial intermediates in synthesizing a variety of heterocyclic systems. Such compounds hold significant importance in medicinal chemistry, serving as precursors for designing and developing new pharmaceuticals. They are studied for their reactivity and potential in synthesizing novel and synthetically useful heterocyclic systems (Gouda et al., 2015).

Pharmacological Aspects and Biological Effects

Recent Investigations into Synthesis and Pharmacological Activities of Phenoxy Acetamide and Its Derivatives Phenoxy acetamide derivatives, which bear structural similarities to this compound, are being intensively studied for their pharmacological potential. Such compounds are recognized for their diverse biological activities and are often explored for their therapeutic potential in medicinal chemistry. The review focuses on the synthesis, pharmacological activities, and potential as therapeutic candidates of phenoxy acetamide and its derivatives, highlighting the importance of such compounds in enhancing the quality of life and public health (Al-Ostoot et al., 2021).

Advanced Oxidation Processes in Environmental Applications

Degradation of Acetaminophen by Advanced Oxidation Process Although not directly about this compound, studies on the degradation of related compounds like acetaminophen in advanced oxidation processes (AOPs) are relevant. These processes are crucial for treating recalcitrant compounds in the environment. The study discusses the kinetics, mechanisms, by-products, and biotoxicity of degradation, which are critical in understanding the environmental fate of similar complex organic compounds (Qutob et al., 2022).

Properties

IUPAC Name

2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6-13/h13H,1-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCYSPBEPMOQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394444
Record name 6-(Trifluoroacetamido)-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40248-34-8
Record name 6-(Trifluoroacetamido)-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-Hydroxyhexyl)trifluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-aminohexanol (11.7 g; 100 mmol) is dissolved in dry dichloromethane (100 mL) and drop wise added ethyl trifluoroacetate (15 g; 105 mmol) in dry dichloromethane (50 mL) (˜30 min), and the mixture is stirred overnight. Water (10 ml) is added, and the mixture is stirred for 30 min. The solution is washed with water (2×100 mL), dried (Na2SO4), and concentrated. The residue is redissolved in acetonitrile (100 μL) and concentrated. The residue is placed on vacuum overnight, and a white crystalline solid is obtained. Yield 19 g.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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